3,3'-[3-(4-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)
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Overview
Description
3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the triazene linkage. Common synthetic routes may involve:
Formation of Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Triazene Linkage: This step involves the reaction of an aryl diazonium salt with a suitable nucleophile, such as an amine or a hydrazine derivative, to form the triazene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the heterocyclic moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and antiviral research.
Material Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Affecting the transcription or translation of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and applications.
Triazene Derivatives:
Indole Derivatives: These compounds have a similar aromatic heterocyclic structure and are widely studied for their biological activities.
Uniqueness
3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole stands out due to its combination of oxadiazole and triazene moieties, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C13H12ClN7O2 |
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Molecular Weight |
333.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H12ClN7O2/c1-8-12(18-22-16-8)15-20-21(13-9(2)17-23-19-13)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
UWPCJJNRIJBRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1N=NN(CC2=CC=C(C=C2)Cl)C3=NON=C3C |
Origin of Product |
United States |
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